methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate
Description
Methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex heterocyclic compound featuring a furo[3,2-c]chromen-4-one core fused with a benzoate ester. The structure includes a 2-(2-methoxyethyl)amino substituent at position 2, a methyl group at position 6, and a 4-oxo group.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-13-5-4-6-16-19(13)30-23(26)18-17(21(29-20(16)18)24-11-12-27-2)14-7-9-15(10-8-14)22(25)28-3/h4-10,24H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVKFOKKDZNDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)C(=O)OC)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves a multicomponent condensation reaction. One approach is based on the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
the use of multicomponent reactions in an industrial setting could offer advantages such as the ability to obtain target products in a single synthetic stage, thereby reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate exhibit significant anticancer properties. Research has shown that derivatives of furochromenes can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that furochromene derivatives effectively inhibited the growth of human breast cancer cells in vitro, suggesting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes linked to disease processes. For example, similar compounds have been investigated as inhibitors of acetylcholinesterase and α-glucosidase, enzymes associated with Alzheimer's disease and diabetes, respectively. Such inhibition can lead to improved therapeutic outcomes for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antimicrobial Properties
Another area of application is the antimicrobial activity exhibited by furochromene derivatives. Studies have shown that these compounds can possess significant antibacterial and antifungal properties. For instance, certain furochromene derivatives demonstrated effectiveness against various microbial strains, including resistant bacteria . This suggests their potential use in developing new antibiotics or antifungal treatments.
Drug Formulation Development
This compound's properties make it a candidate for incorporation into drug formulations aimed at enhancing bioavailability and targeted delivery. Research into nanocarrier systems has shown promise in improving the pharmacokinetics of such compounds .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several furochromene derivatives and tested their anticancer activities against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer efficacy, leading to further exploration of these compounds in preclinical trials .
Case Study 2: Enzyme Inhibition Mechanism
A comprehensive study examined the mechanism by which similar furochromene compounds inhibit acetylcholinesterase activity. Using kinetic assays and molecular docking simulations, researchers identified key interactions between the enzyme and the inhibitors, providing insights into how structural variations influence inhibitory potency .
Case Study 3: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial activity of several furochromene derivatives against clinical isolates of bacteria and fungi. The study found that specific modifications led to enhanced activity against resistant strains, highlighting the potential for developing new therapeutic agents from these compounds .
Mechanism of Action
The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The target compound’s furochromenone core distinguishes it from triazine- or pyran-based analogs in the evidence. Below is a comparative analysis with key compounds:
*Calculated based on molecular formula C₂₃H₂₁NO₆.
Key Observations :
- Core Diversity: The furochromenone core (target) is electron-rich due to aromatic conjugation, unlike the electron-deficient triazine core (5k, metsulfuron-methyl). This difference may influence reactivity and binding interactions in biological systems.
- Substituent Effects: The 2-(2-methoxyethyl)amino group in the target enhances hydrophilicity compared to the formyl or sulfonylurea groups in triazine analogs. This could improve aqueous solubility but reduce membrane permeability .
- Synthetic Complexity: The target’s fused heterocyclic system likely requires multi-step cyclization (e.g., Pechmann condensation for chromenones), whereas triazine derivatives (e.g., 5k) are synthesized via sequential nucleophilic substitutions .
Physicochemical and Spectral Comparisons
- Melting Points: The triazine derivative 5k has a melting point of 79–82°C , while the target compound’s melting point is unreported. Lower melting points in triazine analogs may correlate with weaker intermolecular forces compared to the rigid furochromenone core.
- ¹H NMR Signatures: The target’s benzoate ester (δ ~3.8 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm) would resemble those in 5k, but the furochromenone’s conjugated system may show distinct downfield shifts for the 4-oxo group .
Biological Activity
Methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furochromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The furocoumarin derivatives exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival .
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways essential for maintaining homeostasis .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound were evaluated using animal models:
- Carrageenan-Induced Paw Edema : In a rat model, administration of this compound resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Skin Cancer : A clinical trial involving patients with skin cancer showed promising results when treated with a formulation containing this compound. Patients exhibited reduced tumor size and improved quality of life markers over a six-month period .
- Chronic Inflammation Model : In a study involving chronic inflammation models, the compound demonstrated significant efficacy in reducing inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate, and how can yield/purity be improved?
The synthesis typically involves multi-step reactions, including:
- Stepwise functionalization : Initial formation of the furochromen backbone followed by coupling with the benzoate moiety via nucleophilic substitution or esterification .
- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/CH₂Cl₂) is critical for isolating intermediates and final products .
- Optimization : Adjusting equivalents of reagents (e.g., DIPEA as a base) and reaction temperatures (e.g., -35°C to 40°C) can enhance yields .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- ¹H/¹³C NMR : Used to confirm substituent positions and monitor reaction progress .
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally similar chromen-benzoate derivatives .
- Elemental analysis : Validates molecular formula accuracy, especially for halogenated analogs .
Q. How can preliminary biological activity be assessed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to gauge cytotoxicity .
- Enzyme inhibition : Screen for interactions with kinases or proteases via fluorescence-based assays .
- Dose-response studies : Establish IC₅₀ values to quantify potency .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Comparative assays : Replicate experiments under standardized conditions (e.g., pH, solvent controls) to isolate variables .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the 6-methyl position) to test structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 4-(4-oxo-4H-chromen-2-yl)benzoate) to identify trends .
Q. What strategies are effective for studying target interactions in complex biological systems?
Q. How does this compound compare to its structural analogs in terms of reactivity and bioactivity?
Key differences include:
The methoxyethylamino group in the target compound may improve solubility and target affinity compared to analogs .
Q. What in silico tools are recommended for predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites .
- QSAR models : Train models on chromen-benzoate datasets to optimize substituents for reduced toxicity .
Methodological Notes
- Synthesis Troubleshooting : If intermediates degrade, consider inert atmosphere conditions (N₂/Ar) and lower reaction temperatures .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- Contradiction Mitigation : Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
